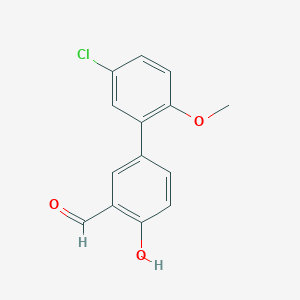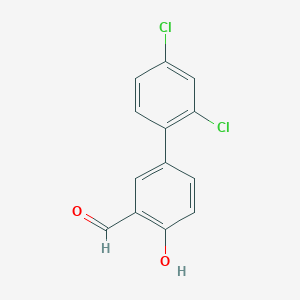
5-(3,4-Dichlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% (5-DCFP-95) is a phenolic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and is commonly used as a reagent in organic synthesis. It is a white powder that is soluble in most organic solvents, making it a versatile compound for laboratory experiments. 5-DCFP-95 is used in a wide range of applications, from organic synthesis to medical research.
Aplicaciones Científicas De Investigación
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and food additives. In addition, 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been used in medical research to study the effects of various drugs on cells.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a free radical scavenger, inhibiting the formation of reactive oxygen species. In addition, it is believed to act as an antioxidant, reducing the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the production of certain enzymes. In addition, it has been shown to reduce the toxicity of certain drugs, such as acetaminophen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is a versatile compound for laboratory experiments. It is soluble in most organic solvents and is relatively stable under a variety of conditions. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action. In addition, studies are needed to explore its potential use in the synthesis of novel drugs and other compounds. Finally, research is needed to determine the potential toxicity of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% and how to safely handle and dispose of it.
Métodos De Síntesis
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is synthesized by a three-step process. The first step is the reaction of 3,4-dichlorophenol with formaldehyde in the presence of an acid catalyst. This reaction forms an intermediate compound which is then reacted with sodium hydroxide to form 5-(3,4-Dichlorophenyl)-2-formylphenol, 95%. The final product is isolated by recrystallization.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBFHXGDAGUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685284 |
Source


|
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261895-32-2 |
Source


|
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)











